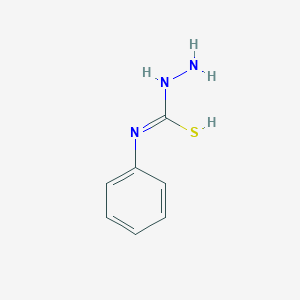

N-amino-N'-phenylcarbamimidothioic acid

Description

Properties

IUPAC Name |

N-amino-N'-phenylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIGUVBJOHCXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(NN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=C(NN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Thiocarbamoyl Chloride Condensation

Method A employs dimethylthiocarbamoyl chloride as a key reagent, facilitating nucleophilic substitution with aniline derivatives. The procedure, adapted from recent studies on carbamimidothioic acid esters, proceeds via two sequential steps:

-

Formation of Thiocarbamate Intermediate :

Dimethylthiocarbamoyl chloride (1.0–1.1 equivalents) reacts with aniline (1.0 equivalent) in dry toluene or benzene under reflux for 2–3 hours. The intermediate is isolated by precipitation with hexane and filtration. -

Cyanation and Methylation :

The thiocarbamate intermediate undergoes cyanation using sodium ethoxide (1.0–1.2 equivalents) and cyanamide (1.0 equivalent) in ethanol. Subsequent methylation with iodomethane (2.0–2.5 equivalents) at reflux yields the target compound after recrystallization.

Key Reaction Conditions :

Method B: Direct Cyclization with Cyanodithioiminocarbonate

Method B simplifies the synthesis by using dimethyl cyanodithioiminocarbonate as a bifunctional reagent. This one-pot approach, validated in recent thiourea syntheses, involves:

-

Aniline Activation :

A mixture of aniline (1.0–1.2 equivalents) and dimethyl cyanodithioiminocarbonate (1.0 equivalent) in ethanol is refluxed for 3–4 hours. -

Precipitation and Purification :

The product precipitates upon cooling, followed by washing with hexane and recrystallization from ethanol.

Advantages Over Method A :

-

Fewer synthetic steps

-

Reduced reliance on hazardous reagents (e.g., iodomethane)

Comparative Analysis of Methodologies

The choice between Methods A and B depends on substrate availability, scalability, and safety considerations.

Method B is preferable for large-scale synthesis due to its streamlined protocol and reduced environmental impact. However, Method A offers flexibility in modifying the phenyl substituent through varied aniline derivatives.

Alternative Approaches and Modifications

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables N-alkylation under mild conditions. This method has been successful for N-methylation of sulfonamide-protected amino acids. Applied to this compound, the steps would involve:

-

Protection of the amino group with a nosyl (o-nitrobenzenesulfonyl) group

-

Alkylation using methanol and Mitsunobu reagents

Advantages :

Critical Considerations in Synthesis

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide.

(C3H3N2)2CO+H2O→2C3H4N2+CO2

Amide Formation: It is used to convert amines into amides, carbamates, and ureas. The formation of amides is promoted by Carbonyldiimidazole, which avoids the use of thionyl chloride in acid chloride formation.

Ester Formation: It can also be used to convert alcohols into esters.

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility:

Chemistry: It is employed in peptide synthesis, where it facilitates the coupling of amino acids.

Biology: It is used in the modification of proteins and nucleic acids.

Medicine: It is involved in the synthesis of various pharmaceuticals.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved are those leading to the formation of amides, esters, and carbamates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-amino-N'-phenylcarbamimidothioic acid. Key differences lie in substituents, electronic properties, and applications.

N-Phenyliminodiacetic Acid (C₁₀H₁₁NO₄)

- Structure: Contains a phenylimino group linked to two acetic acid moieties.

- Key Differences: Lacks the thiourea (C=S) group and amino substitution, rendering it more hydrophilic and less reactive in thiol-mediated reactions.

- Applications : Used as a chelating agent in metal coordination chemistry due to its carboxylate groups .

2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂)

- Structure: Features a cyano group and methylamino-carbonyl substituents.

- Key Differences: The cyano group enhances electrophilicity, while the acetamide backbone differs from the thiourea structure. Limited toxicological data are available, as noted in .

Methyl N-Cyano-N'-phenylcarbamimidothioate (C₉H₁₀N₃S)

- Structure: A carbamimidothioic ester with cyano and phenyl substituents.

- lists this compound’s CAS number (21504-96-1) and synonyms, highlighting its use in agrochemical research .

2-(N'-Phenylcarbamimidamido)acetic Acid Hydrochloride (C₉H₁₁N₃O₂·HCl)

- Structure : A hydrochloride salt with a phenylcarbamimidamido group linked to acetic acid.

- Key Differences: The presence of a charged hydrochloride group enhances solubility in polar solvents.

Comparative Analysis: Structural and Functional Properties

Table 1: Structural and Functional Comparison

Reactivity and Stability

- This compound’s thiourea group enables nucleophilic attacks and metal coordination, but its stability is lower than analogs like N-phenyliminodiacetic acid due to the reactive C=S bond .

- Methyl esters (e.g., ’s compound) exhibit improved stability in nonpolar environments, making them suitable for storage and industrial processes .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing N-amino-N'-phenylcarbamimidothioic acid?

- Methodology : Synthesis typically involves condensation reactions between phenyl isothiocyanate and substituted guanidines under controlled anhydrous conditions. Key steps include:

- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of thiol intermediates .

- Temperature optimization (e.g., 0–5°C for initial reaction stages) to minimize side reactions .

- Purification via recrystallization using ethanol-water mixtures to isolate the product with >95% purity .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are critical for confirming the carbamimidothioic acid backbone and phenyl/amino substituents. Deuterated DMSO is preferred due to the compound’s limited solubility in chloroform .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1250 cm (C=S stretch) confirm functional groups .

- Mass Spectrometry (ESI-MS) : Provides molecular ion confirmation and fragmentation patterns for structural validation .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : Stability studies should include:

- Buffered solutions (pH 2–12) incubated at 25°C for 24–72 hours.

- HPLC analysis to monitor degradation products, with optimal stability observed at pH 6–8 due to reduced hydrolysis of the thiourea moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying temperatures?

- Methodology :

- Controlled Kinetic Studies : Use differential scanning calorimetry (DSC) to identify temperature-dependent reaction pathways .

- Isolation of Intermediates : Low-temperature trapping (e.g., -78°C) of reactive species (e.g., thiolate anions) for spectroscopic analysis .

- Computational Modeling : Density Functional Theory (DFT) to predict activation energies for competing reaction mechanisms .

Q. How can computational modeling predict biological interactions of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock to simulate binding with enzyme targets (e.g., cysteine proteases). Focus on the thiourea group’s role in hydrogen bonding .

- MD Simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Q. What experimental design considerations minimize byproduct formation during synthesis?

- Methodology :

- Stoichiometric Precision : Use a 1.2:1 molar ratio of phenyl isothiocyanate to guanidine derivatives to avoid excess reagents .

- In Situ Monitoring : Real-time FT-IR or Raman spectroscopy to detect intermediate thiols and adjust reaction conditions dynamically .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates and reduce dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.